1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Construction of the pyrido[1,2-a]pyrimidine core: This involves the cyclization of a suitable precursor, often using a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the furan-2-ylmethyl group: This step typically involves a nucleophilic substitution reaction.
Formation of the final product: The final step involves the coupling of the intermediate with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrido[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
Oxidation: Furanone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes, particularly those involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide: Unique due to its combination of heterocyclic rings and potential biological activity.
Other thiazolidinone derivatives: Similar in structure but may lack the pyrido[1,2-a]pyrimidine ring.
Other pyrido[1,2-a]pyrimidine derivatives: Similar in structure but may lack the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H21N5O4S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21N5O4S2/c24-19(29)14-6-9-26(10-7-14)20-16(21(30)27-8-2-1-5-18(27)25-20)12-17-22(31)28(23(33)34-17)13-15-4-3-11-32-15/h1-5,8,11-12,14H,6-7,9-10,13H2,(H2,24,29)/b17-12- |
InChI Key |
IQJHMWDYJCGFCN-ATVHPVEESA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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